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Compound of Interest

Compound Name: 8-Chlorochroman

CAS No.: 3722-69-8

Cat. No.: B1504297 Get Quote

This guide provides a comprehensive technical overview of 8-Chlorochroman, a halogenated

heterocyclic compound with significant potential as a building block in medicinal chemistry and

materials science. Drawing upon established principles of organic chemistry and spectroscopy,

this document details the molecule's structural features, physicochemical properties, a

plausible synthetic route, and its prospective applications for researchers, scientists, and drug

development professionals.

Introduction: The Chroman Scaffold and the
Influence of Halogenation
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged scaffold in medicinal

chemistry, forming the core of numerous natural products and synthetic molecules with a wide

array of biological activities.[1] Its unique bicyclic structure, combining a dihydropyran ring with

a benzene ring, provides a rigid, three-dimensional architecture that is amenable to

functionalization. The introduction of a chlorine atom at the 8-position of the chroman ring,

yielding 8-Chlorochroman, significantly modulates the molecule's electronic and lipophilic

properties. This strategic halogenation can enhance binding affinity to biological targets,

improve metabolic stability, and fine-tune pharmacokinetic profiles, making 8-Chlorochroman
an attractive starting material for the synthesis of novel therapeutic agents.[2][3]
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Physicochemical and Structural Properties
8-Chlorochroman is a colorless to light yellow liquid at room temperature. Its core identity and

key physical properties are summarized in the table below.

Property Value Reference

IUPAC Name
8-chloro-3,4-dihydro-2H-

chromene
[4]

Synonyms
8-chlorobenzopyran, 8-

Chlorobenzodihydropyran
[4]

CAS Number 3722-69-8 [4]

Molecular Formula C₉H₉ClO [4]

Molecular Weight 168.62 g/mol [4]

Appearance Colorless to light yellow liquid [4]

Boiling Point 93 °C (at 20 Torr) [4]

Density 1.210 ± 0.06 g/cm³ (Predicted) [4]

Storage
Sealed in a dry place at room

temperature
[4]

Chemical Structure
The structure of 8-Chlorochroman consists of a benzene ring fused to a dihydropyran ring,

with a chlorine atom substituted at the C8 position of the aromatic ring.

Caption: Chemical structure of 8-Chlorochroman.

Spectroscopic Characterization (Predicted)
While specific experimental spectra for 8-Chlorochroman are not widely published, its

structure allows for a robust prediction of its key spectroscopic features. This analysis is crucial

for identity confirmation and quality control during and after synthesis.
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¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic

protons.

Aromatic Protons (δ 6.8-7.2 ppm): The three protons on the chlorinated benzene ring will

appear in this region. The proton at C7 (ortho to the oxygen) will likely be the most downfield,

split into a doublet by the C6 proton. The C5 proton (ortho to the chloro group) would also be

a doublet, and the C6 proton would be a triplet (or doublet of doublets).

Methylene Protons (δ 4.2-4.4 ppm, -OCH₂-): The two protons on C2, adjacent to the oxygen

atom, are expected to appear as a triplet, shifted downfield due to the deshielding effect of

the oxygen.

Methylene Protons (δ 2.8-3.0 ppm, Ar-CH₂-): The two protons on C4, adjacent to the

aromatic ring, should appear as a triplet.

Methylene Protons (δ 1.9-2.2 ppm, -CH₂-): The central methylene protons on C3 are

expected to be a multiplet (specifically a pentet or triplet of triplets) due to coupling with the

protons on C2 and C4.[5]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a carbon fingerprint of the molecule, with nine distinct

signals anticipated.

Aromatic Carbons (δ 115-155 ppm): Six signals are expected in this region. The carbon

bearing the oxygen (C8a) will be significantly downfield (~154 ppm), as will the carbon

bearing the chlorine atom (C8, ~120-125 ppm). The other four aromatic carbons will

resonate within the typical aromatic range.[6][7]

Aliphatic Carbons (δ 20-70 ppm): Three signals corresponding to the saturated portion of the

molecule are expected. The C2 carbon, bonded to oxygen, will be the most downfield of this

group (~65-70 ppm). The C4 and C3 carbons will appear further upfield (~20-30 ppm).[8]

Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present.
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C-H Aromatic Stretch (3000-3100 cm⁻¹): A sharp, medium-intensity absorption in this region

indicates the C-H bonds of the benzene ring.[9]

C-H Aliphatic Stretch (2850-2960 cm⁻¹): Strong, sharp absorptions corresponding to the C-H

bonds of the methylene groups in the dihydropyran ring will be prominent.[9]

C=C Aromatic Stretch (1450-1600 cm⁻¹): Several sharp, medium-to-weak absorptions in this

region are characteristic of the benzene ring.

C-O Ether Stretch (1200-1260 cm⁻¹): A strong, characteristic absorption for the aryl-alkyl

ether linkage will be observed.

C-Cl Stretch (700-800 cm⁻¹): A medium-to-strong absorption in the fingerprint region will

indicate the presence of the carbon-chlorine bond.

Mass Spectrometry (MS)
Mass spectrometry is a key tool for confirming the molecular weight and elemental

composition.

Molecular Ion Peak (M⁺): The spectrum will show a molecular ion peak at m/z = 168.

Isotope Peak (M+2): A crucial feature for chlorine-containing compounds is the presence of

an M+2 peak. Due to the natural abundance of the ³⁵Cl (75.8%) and ³⁷Cl (24.2%) isotopes, a

second peak at m/z = 170 will be observed. The intensity ratio of the M⁺ to the M+2 peak will

be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom

in the molecule.[10]

Synthesis and Reactivity
A plausible and efficient synthetic route to 8-Chlorochroman can be designed starting from

commercially available 2-chlorophenol. The strategy involves an initial ortho-alkylation followed

by an intramolecular cyclization.
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Proposed Synthesis of 8-Chlorochroman

2-Chlorophenol 1-(Allyloxy)-2-chlorobenzene

Williamson Ether
Synthesis

Allyl Bromide, K₂CO₃

2-Allyl-6-chlorophenol

Claisen Rearrangement
(Heat, ~200°C)

8-ChlorochromanCyclization

1. HBr, AIBN
2. NaOH

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 8-Chlorochroman.

Step-by-Step Synthetic Protocol (Illustrative)
Step 1: Williamson Ether Synthesis to form 1-(Allyloxy)-2-chlorobenzene

To a solution of 2-chlorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) as a

base.

Stir the mixture at room temperature for 30 minutes.

Add allyl bromide (1.1 eq) dropwise to the suspension.

Heat the reaction mixture to reflux and monitor by TLC until the starting material is

consumed.

After completion, cool the mixture, filter off the solids, and concentrate the filtrate under

reduced pressure.

Purify the crude product by column chromatography to yield 1-(allyloxy)-2-chlorobenzene.

Step 2: Claisen Rearrangement to form 2-Allyl-6-chlorophenol

Heat the 1-(allyloxy)-2-chlorobenzene obtained from Step 1 neat (without solvent) to

approximately 200 °C in a sealed tube or under an inert atmosphere.
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The rearrangement is thermally induced and typically proceeds to completion within a few

hours. Monitor by GC-MS if possible.

The ortho-rearrangement is sterically hindered by the chlorine atom, so the reaction will

exclusively yield the para-rearranged product, which upon tautomerization gives 2-allyl-6-

chlorophenol.

Cool the reaction and purify the resulting phenol by vacuum distillation or column

chromatography.

Step 3: Intramolecular Cyclization to form 8-Chlorochroman

Dissolve 2-allyl-6-chlorophenol (1.0 eq) in a non-polar solvent like toluene.

Add a catalytic amount of a radical initiator such as AIBN.

Bubble HBr gas through the solution or use a solution of HBr in acetic acid. This initiates an

anti-Markovnikov addition across the double bond, forming a terminal bromide.

Upon gentle heating or addition of a base (like NaOH), the phenoxide formed will undergo an

intramolecular Williamson ether synthesis (SN2 reaction) to displace the bromide and form

the dihydropyran ring.

After the reaction is complete, perform an aqueous workup, extract with an organic solvent,

and dry.

Purify the final product, 8-Chlorochroman, by vacuum distillation to obtain a colorless to

pale yellow liquid.

Reactivity Insights
The reactivity of 8-Chlorochroman is dictated by its two main components: the electron-rich

aromatic ring and the dihydropyran ring.

Electrophilic Aromatic Substitution: The aromatic ring is activated by the ether oxygen but

deactivated by the chlorine atom. Electrophilic substitution reactions (e.g., nitration,

acylation) would likely occur at the C5 or C7 positions, directed by the activating oxygen

group.[11]
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Reactions at the Benzylic Position (C4): The C4 position is benzylic and can be susceptible

to radical halogenation or oxidation under appropriate conditions.

Ring Opening: The ether linkage is generally stable but can be cleaved under harsh acidic

conditions (e.g., strong Lewis acids or HBr/HI).

Potential Applications in Research and Drug
Development
The chroman scaffold is a cornerstone in the development of various therapeutic agents. The

introduction of a chlorine atom at the C8 position makes 8-Chlorochroman a valuable

intermediate for creating analogues with potentially enhanced pharmacological profiles.

CNS Agents: Chroman derivatives have been explored for their activity on the central

nervous system. 8-Chlorochroman could serve as a precursor for novel antidepressants or

anti-Parkinson's agents.

Antimicrobial Agents: Halogenated flavonoids and related heterocyclic compounds have

shown promising antimicrobial properties.[12] Derivatives of 8-Chlorochroman could be

synthesized and screened for antibacterial and antifungal activity.

Enzyme Inhibitors: The chroman structure is present in inhibitors of various enzymes. For

instance, substituted chroman-4-ones have been identified as potent and selective SIRT2

inhibitors.[13] 8-Chlorochroman provides a starting point for synthesizing libraries of

compounds for screening against various enzymatic targets.

Anticancer Research: Many anticancer agents incorporate chlorinated heterocyclic systems.

[2] The unique stereoelectronic properties imparted by the chlorine atom in 8-
Chlorochroman could be leveraged to design novel compounds with cytotoxic activity

against cancer cell lines.

Analytical Workflow and Quality Control
Ensuring the purity and identity of 8-Chlorochroman is paramount for its use in synthesis and

biological screening. A standard analytical workflow would involve chromatographic separation

followed by spectroscopic confirmation.
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Analytical Workflow for 8-Chlorochroman

Crude Synthesis Product

Purity Assessment via RP-HPLC

Purity > 95%?

Column Chromatography
or Vacuum Distillation

No

Structural Confirmation

Yes

¹H and ¹³C NMR Mass Spectrometry (LC-MS) FTIR Spectroscopy

Pure, Confirmed 8-Chlorochroman

Click to download full resolution via product page

Caption: A typical workflow for the purification and analysis of 8-Chlorochroman.

Protocol: Purity Assessment by Reverse-Phase HPLC
Mobile Phase Preparation: Prepare Mobile Phase A (Water with 0.1% Formic Acid) and

Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
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Sample Preparation: Dissolve a small amount of 8-Chlorochroman in acetonitrile to a final

concentration of 1 mg/mL.

HPLC Conditions:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Detection: UV at 254 nm.

Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then

return to initial conditions.

Analysis: The purity of the sample is determined by integrating the peak area of the main

component and expressing it as a percentage of the total peak area.

Safety and Handling
8-Chlorochroman is an irritant and should be handled with appropriate personal protective

equipment (PPE).

Hazard Statements:

H315: Causes skin irritation.[4]

H319: Causes serious eye irritation.[4]

H335: May cause respiratory irritation.[4]

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[4]
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Handling: Work in a well-ventilated fume hood. Wear safety goggles, a lab coat, and

chemical-resistant gloves.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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